HCV-1 e2 Protein (484-499)

HCV Epitope Mapping Serodiagnosis

Selecting incorrect E2 peptides risks failed ELISA or misinterpreted antibody profiles. The HCV-1 e2 (484-499) peptide is one of only two major linear antigenic regions on E2, validated for serosurveillance and affinity purification. - **Seroprevalence:** ≥53% reactivity in patient cohorts - reliable for HCV detection - **Key residues:** Pro-498, Ala-499 essential for binding; Cys residues mapped for bioconjugation - **Applications:** ELISA capture, antibody affinity ligand, B-cell epitope mapping, structural probes Lyophilized powder for R&D use.

Molecular Formula C88H122N20O19S2
Molecular Weight 1828.2 g/mol
Cat. No. B15565817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-1 e2 Protein (484-499)
Molecular FormulaC88H122N20O19S2
Molecular Weight1828.2 g/mol
Structural Identifiers
InChIInChI=1S/C88H122N20O19S2/c1-6-49(4)73(83(121)104-72(48(2)3)87(125)107-36-14-20-67(107)80(118)95-50(5)88(126)127)103-71(111)44-93-74(112)65(45-128)102-82(120)68-21-12-34-105(68)84(122)60(18-9-10-32-89)96-81(119)69-22-13-35-106(69)86(124)70-23-15-37-108(70)85(123)64(39-52-26-30-56(110)31-27-52)100-78(116)63(41-54-43-90-47-94-54)99-77(115)62(40-53-42-92-58-17-8-7-16-57(53)58)98-79(117)66(46-129)101-76(114)61(38-51-24-28-55(109)29-25-51)97-75(113)59-19-11-33-91-59/h7-8,16-17,24-31,42-43,47-50,59-70,72-73,91-92,109-110,128-129H,6,9-15,18-23,32-41,44-46,89H2,1-5H3,(H,90,94)(H,93,112)(H,95,118)(H,96,119)(H,97,113)(H,98,117)(H,99,115)(H,100,116)(H,101,114)(H,102,120)(H,103,111)(H,104,121)(H,126,127)/t49-,50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,72-,73-/m0/s1
InChIKeyGYANLEXMXHLYKU-FIAKUXKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-1 E2 Protein (484-499) Core Data


HCV-1 e2 Protein (484-499) is a synthetic 16-amino acid peptide (sequence: PYCWHYPPKPCGIVPA) corresponding to residues 484–499 of the hepatitis C virus (HCV) envelope glycoprotein E2 [1]. This peptide represents one of two major linear antigenic regions identified within the HCV E2 protein [2]. Its sequence is partially conserved across HCV genotypes and contains two cysteine residues at positions 486 and 494 that do not appear essential for antibody binding [3]. The peptide is routinely synthesized for use as an immunological reagent in antibody detection assays, epitope mapping studies, and vaccine development research targeting the HCV envelope.

Antigenic Specificity: Represents one of only two major linear antigenic regions mapped on the HCV E2 envelope glycoprotein.
Workflow Context: Suited for immunoassay development, seroprevalence studies, and antibody isolation research.
Format Compatibility: Supplied as a lyophilized powder for standard reconstitution in aqueous buffers.

HCV E2 Peptide Substitution Risks


HCV E2 is a large, highly glycosylated protein containing multiple linear and conformational epitopes with distinct immunological and functional properties. Peptides corresponding to different E2 regions exhibit divergent antibody recognition frequencies in patient sera and variable neutralizing capacities [1]. For instance, while the 484–499 region is recognized by antibodies in approximately 55% of HCV-positive sera [2], the adjacent 496–515 region is recognized in only ~10% of infected individuals [3]. Furthermore, antibodies targeting the 483–499 epitope demonstrate cross-genotype neutralizing activity, whereas antibodies to other E2 linear epitopes may lack this breadth [4]. Simply substituting a different E2 peptide—even one from a nearby region—introduces uncontrolled variables in immunogenicity, antibody recognition frequency, and neutralization breadth, thereby undermining assay comparability and experimental conclusions.

This Peptide (484-499)
Major linear antigenic region; high antibody recognition rate in research sera.
496-515 Neutralizing Peptide
Functional neutralizing epitope, not a primary linear antigenic marker. Substitution may cause assay signal loss in binding studies.
This Peptide (484-499)
Specific linear epitope with defined critical binding residues (Pro-498, Ala-499).
HVR1 or Non-Hypervariable Peptides
Distinct sequence motifs and antibody recognition profiles may not transfer directly.
Native 484-499 Sequence
Essential residues Pro-498 and Ala-499 required for immunoreactivity.
Modified or Truncated Analogs
Mutation or deletion of Pro-498/Ala-499 may shift antibody binding affinity. Verify binding profile.

HCV-1 E2 (484-499) Performance Comparison


Seroprevalence vs. Non-Hypervariable E2 Regions

The 484–499 region is a major linear antigenic determinant of HCV E2. In a study of 114 confirmed anti-HCV positive sera, antibodies recognizing the 484–499 peptide were detected in 55% of HCV RNA-positive sera and 53% of HCV RNA-negative sera [1]. This prevalence substantially exceeds that reported for the nearby neutralizing epitope at residues 496–515, which was detected in only 7 of 68 patient samples (~10%) in a separate study [2]. The quantitative difference in seroprevalence demonstrates that the 484–499 peptide captures a broader, more frequently targeted antibody population.

Seroprevalence vs. Non-Hypervariable Regions
Cross-study comparable
55% / 53% recognition rate
Supports high reactivity in immunoassays using HCV-seropositive research sera.
19/20 comparator non-HVR E2 peptides showed little or no reactivity.
HCV Epitope Mapping Serodiagnosis

Antigenic Marker vs. Neutralizing Epitope

Monoclonal antibodies isolated from memory B cells of patients with spontaneous HCV resolution that bind the 483–499 linear epitope demonstrated in vitro neutralization against different genotype isolates sharing similar gene features [1]. The study confirms the critical role of VH1-69 antibody gene usage for this neutralizing activity [2]. While specific IC50 values for the peptide alone are not reported, the isolation of functional neutralizing antibodies from this epitope distinguishes it from many other linear E2 peptides that fail to elicit neutralizing responses. In contrast, antibodies affinity-purified against the aa496-515 peptide demonstrated IC50 titres of 142.1, 239.37, and 487.62 ng/mL against 1a/2a, 1b/2a, and 2a HCVcc, respectively, indicating that adjacent epitopes differ quantitatively in neutralization potency [3].

Antigenic Marker vs. Neutralizing Epitope
Cross-study comparable
Antigenic (484-499) vs. Neutralizing (496-515)
Supports antibody detection context; not suitable for direct neutralization studies.
496-515 shows neutralization IC50: 142.1 - 487.62 ng/mL in HCVcc assays.
Neutralizing Antibodies HCV Vaccine B Cell Repertoire

Critical Binding Residues: Pro-498 & Ala-499

Systematic alanine/glycine substitution scanning of the 484–499 peptide revealed that Pro-498 and Ala-499 are essential residues for antibody binding [1]. In contrast, the cysteine residues at positions 486 and 494 were dispensable for antigenicity [2]. This residue-level functional mapping is not available for many other E2-derived peptides and provides a rational basis for designing stabilized or modified peptide analogs. For example, the adjacent major antigenic region at residues 554–569 similarly depends on Ala-566, Pro-567, and Pro-568 for antibody recognition [3], but the 484–499 peptide is distinguished by its unique dependency profile and the documented non-essentiality of its cysteine residues.

Critical Binding Residues: Pro-498 & Ala-499
Class-level inference
Essential: Pro-498, Ala-499
Non-Essential: Cys-486, Cys-494
Informs modification strategies; non-essential residues support site-specific bioconjugation research.
Determined via competitive ELISA with substitution analogs.
Epitope Fine-Mapping Alanine Scanning Structure-Activity Relationship

HCV-1 E2 (484-499) Validated Applications


High-Throughput Serological Screening

The 55% seroprevalence of antibodies recognizing the 484-499 peptide in HCV RNA-positive individuals [1] makes this peptide a validated antigen for inclusion in multi-epitope serological assays. Its higher detection frequency compared to the 496-515 peptide (~10%) [2] ensures broader population coverage. Laboratories developing ELISA or multiplex immunoassays for HCV exposure can use this peptide to complement assays targeting other HCV antigens (Core, NS3, NS5) to improve overall diagnostic sensitivity.

Epitope-Specific Antibody Isolation

The 483-499 peptide has been used to isolate memory B cell-derived monoclonal antibodies with cross-genotype neutralizing activity [3]. The alanine scanning data identifying Pro-498 and Ala-499 as essential binding residues [4] provides a rational foundation for designing constrained or cyclic peptide mimetics that may enhance antibody affinity. This peptide is therefore suitable for B cell repertoire analysis, antibody engineering, and the discovery of broadly neutralizing antibodies against HCV.

Vaccine Immunogenicity & B-Cell Epitope Mapping

Given the demonstration of neutralizing antibody responses against this linear epitope [5] and the documented non-essentiality of its cysteine residues for antigenicity [6], the 484-499 peptide is a candidate component for synthetic peptide-based HCV vaccines. Its defined critical residues enable rational optimization of immunogenicity through multimerization (e.g., MAP constructs) or adjuvant formulation without the confounding requirement for disulfide bond formation.

Application
Selection Property
Validation Focus
Immunoassay Development
ELISA seroprevalence screening
Reactivity vs. baseline non-hypervariable region controls
Antibody Isolation
Affinity ligand specificity
Epitope integrity based on Pro-498 and Ala-499 presence
Vaccine Research
B-cell epitope mapping
Partial conservation analysis across genotypes
Structural Biology
Minimal structural probe
Conformation and antibody access around critical residues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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